molecular formula C12H15FO3 B7902495 Ethyl 4-(3-fluoro-phenoxy)butanoate

Ethyl 4-(3-fluoro-phenoxy)butanoate

Cat. No.: B7902495
M. Wt: 226.24 g/mol
InChI Key: UJOSCSUZMDVWFU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoro-phenoxy)butanoate: is an organic compound belonging to the class of phenoxybutanoates. It features a phenoxy group attached to a butanoate ester, with a fluorine atom on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-(3-fluoro-phenoxy)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

  • Phenol Derivative Synthesis: Starting from 3-fluorophenol, the compound can be synthesized by reacting it with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions to ensure product quality.

  • Continuous Process: Some industrial setups may use a continuous process where the reactants are continuously fed into the reactor, and the product is continuously removed, enhancing production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: 4-(3-fluoro-phenoxy)butanoic acid

  • Reduction: 4-(3-fluoro-phenoxy)butanol

  • Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(3-fluoro-phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases. Industry: It is used in the production of agrochemicals, such as herbicides, due to its ability to interfere with plant growth.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted vegetation. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

  • Ethyl 4-(3-chloro-phenoxy)butanoate: Similar structure but with a chlorine atom instead of fluorine.

  • Ethyl 4-(4-fluoro-phenoxy)butanoate: Similar structure but with the fluorine atom in a different position on the benzene ring.

Uniqueness: Ethyl 4-(3-fluoro-phenoxy)butanoate is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(3-fluorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOSCSUZMDVWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-fluorophenol (6.00 g, 53.5 mmol), ethyl 4-bromobutanoate (15.70 g, 80.5 mmol) and Cs2CO3 (26.20 g, 80.4 mmol) in DMF (25 mL) under N2 was refluxed overnight. The mixture was then cooled to rt and 150 mL of water was added. The resulting mixture was extracted with DCM (100 mL×2) and the combined organic phases were washed with brine (100 mL×2), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=10:1) to give the title compound as colorless oil (12.0 g, 99%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 3-fluorophenol (10.0 g, 89.2 mmol), ethyl-4-bromobutanoate (21.5 g, 110 mmol), potassium carbonate (17.3 g, 125 mmol) and 100 mL of N,N-dimethylformamide was stirred and heated at 100° C. under nitrogen for 16 hours. The reaction mixture was cooled and partitioned between ethyl acetate and water. The aqueous portion was separated and extracted with 2×50 mL of ethyl acetate. The combined organic extracts were washed with 3×50 mL of water and 1×50 mL of brine and dried over sodium sulfate. The organic solution was concentrated and the residue was purified via flash chromatography on a silica gel column (95:5 hexane:ethyl acetate) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.18 (t, J=7.12 Hz, 3H) 1.91-2.00 (m, 2H) 2.44 (t, J=7.29 Hz, 2H) 4.00 (t, J=6.44 Hz, 2H) 4.07 (q, J=7.12 Hz, 2H) 6.71-6.82 (m, 3H) 7.25-7.34 (m, 1H); MS (DCI+) m/z 244.1 [M+NH4]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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